(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride, identified by its CAS number 2519851-20-6, is a synthetic amino acid derivative. This compound features a chiral center, making it optically active. Its molecular formula is C₁₃H₁₉BrClNO₃, and it has a molecular weight of 352.65 g/mol. The structure includes a bromobutoxy group attached to a phenyl ring, which contributes to its unique properties and potential biological activities .
These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science.
Research indicates that (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride may exhibit various biological activities, particularly in the field of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, particularly glutamate receptors. Compounds with similar structures often show promise as neuroprotective agents or in modulating synaptic transmission .
The synthesis of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride typically involves multi-step organic synthesis techniques:
Each step requires careful optimization to ensure high yield and purity of the final product .
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride has potential applications in several areas:
Studies examining the interactions of (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride with biological targets are crucial for understanding its mechanism of action. Initial findings suggest that it may interact with specific glutamate receptors, potentially influencing synaptic plasticity and neuroprotection . Further research is needed to elucidate these interactions fully.
Several compounds share structural similarities with (S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride. Here’s a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | 13734053 | Bromine on phenyl ring | Lacks butoxy group; simpler structure |
| (S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | 11252961 | Propargyloxy group instead of bromobutoxy | Different functional group affects reactivity |
| (S)-2-Amino-3-(4-chlorophenyl)propanoic acid | 12345678 | Chlorine substituent on phenyl ring | Chlorine vs. bromine; potential differences in biological activity |
(S)-2-Amino-3-(4-(4-bromobutoxy)phenyl)propanoic acid hydrochloride stands out due to its specific bromobutoxy substitution, which may influence both its chemical reactivity and biological interactions, making it a unique compound for further exploration in medicinal chemistry .